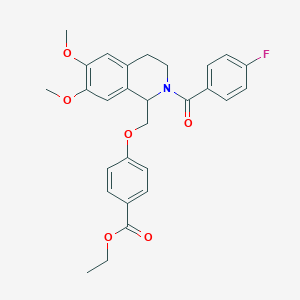
Ethyl 4-((2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps:
Formation of the Isoquinoline Core: The initial step often involves the construction of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorobenzoyl Group: The next step involves the acylation of the isoquinoline core with 4-fluorobenzoyl chloride, typically using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Methoxylation: The dimethoxy groups are introduced via methylation reactions, often using methyl iodide and a strong base like sodium hydride.
Esterification: Finally, the benzoate ester is formed through esterification of the carboxylic acid with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting neurological disorders or cancer.
Biological Studies: The compound can be used to study receptor interactions and signal transduction pathways due to its potential bioactivity.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-((2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is not fully elucidated, but it is believed to interact with various molecular targets such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity to certain proteins, while the tetrahydroisoquinoline core could modulate neurotransmitter activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-((2-(4-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Ethyl 4-((2-(4-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
Uniqueness
Compared to similar compounds, Ethyl 4-((2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to the presence of the fluorine atom, which can significantly alter its pharmacokinetic properties and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound particularly interesting for drug development.
Eigenschaften
Molekularformel |
C28H28FNO6 |
|---|---|
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
ethyl 4-[[2-(4-fluorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H28FNO6/c1-4-35-28(32)19-7-11-22(12-8-19)36-17-24-23-16-26(34-3)25(33-2)15-20(23)13-14-30(24)27(31)18-5-9-21(29)10-6-18/h5-12,15-16,24H,4,13-14,17H2,1-3H3 |
InChI-Schlüssel |
XIYQLVBKXSINNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)F)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216781.png)
![4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11216789.png)

![N-[4-(benzyloxy)phenyl]-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216806.png)
![1-(4-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216808.png)
![N-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216815.png)
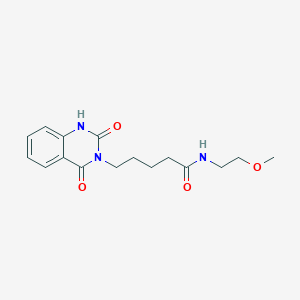
![(2E)-2-cyano-3-[(2-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide](/img/structure/B11216836.png)
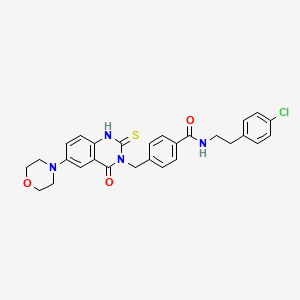
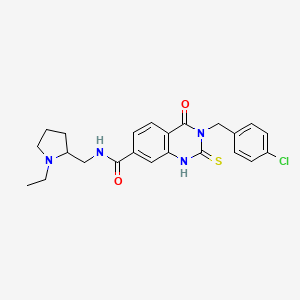
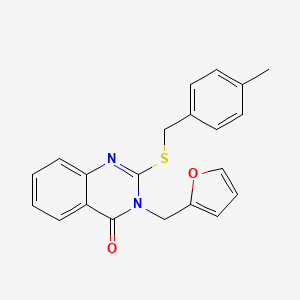

![2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B11216868.png)

